

Determining the Optimal Treatment Time for BRD9 Degradation Using BRD9 Degrader-2

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Compound of Interest		
Compound Name:	BRD9 Degrader-2	
Cat. No.:	B15540940	Get Quote

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

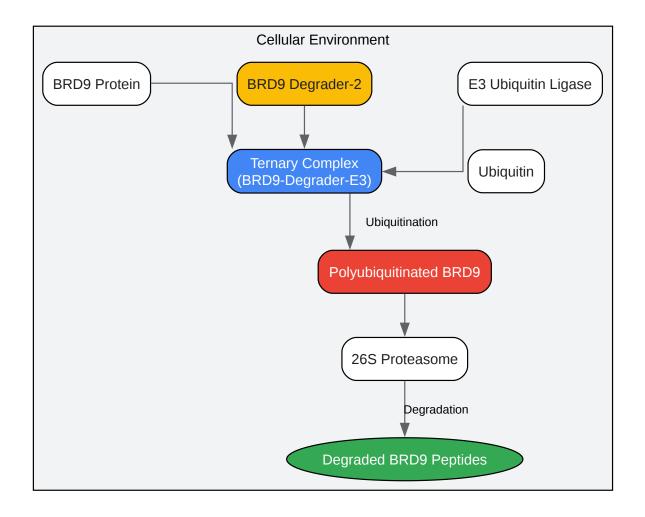
Introduction

BRD9 Degrader-2 is a heterobifunctional small molecule, often a proteolysis-targeting chimera (PROTAC), designed to specifically target the bromodomain-containing protein 9 (BRD9) for degradation. By hijacking the cell's natural ubiquitin-proteasome system, BRD9 Degrader-2 offers a powerful tool for studying the biological functions of BRD9 and exploring its therapeutic potential in various diseases, including cancer. Unlike traditional inhibitors that only block the protein's function, degraders eliminate the protein, potentially leading to a more profound and sustained biological response. The kinetics of this degradation are critical, and determining the optimal treatment time is a crucial step in ensuring maximal and consistent target protein removal for downstream experiments. This document provides detailed protocols and guidelines for establishing the optimal treatment time of BRD9 Degrader-2 in a cellular context.

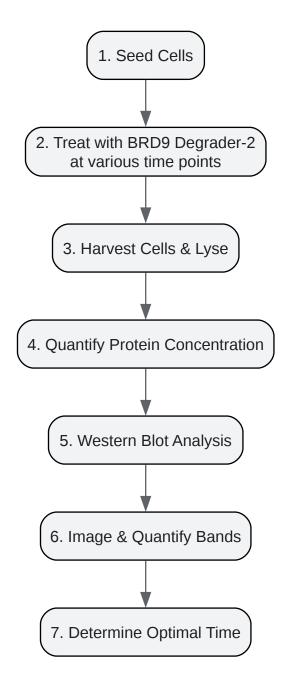
Mechanism of Action: BRD9 Degradation Pathway

BRD9 Degrader-2 functions by inducing the formation of a ternary complex between BRD9 and an E3 ubiquitin ligase. This proximity facilitates the polyubiquitination of BRD9, marking it for recognition and subsequent degradation by the 26S proteasome.









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